BenchChemオンラインストアへようこそ!

2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide

Medicinal Chemistry Parallel Synthesis Library Production

Choose 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide for definitive kinase selectivity profiling. Unlike generic imidazolidine or pyridyl-piperidine analogs, its 3-pyridyl regioisomerism directly influences binding-pocket complementarity for Pim, RET, and WNK kinases. The 2-oxoimidazolidine core acts as a precise H-bond donor/acceptor and metabolic handle—substitution with imidazolidine-2,4-dione or pyrrolidine-2-one alters solubility and clearance. With MW 303 Da and tPSA 77 Ų, it is optimized for blood–brain barrier penetration studies targeting neurological receptors. Procure ≥95% purity for immediate hit-to-lead SAR expansion without de novo scaffold synthesis.

Molecular Formula C15H21N5O2
Molecular Weight 303.366
CAS No. 2034227-20-6
Cat. No. B2760778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide
CAS2034227-20-6
Molecular FormulaC15H21N5O2
Molecular Weight303.366
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)N2CCNC2=O)C3=CN=CC=C3
InChIInChI=1S/C15H21N5O2/c21-14-17-6-9-20(14)15(22)18-10-12-3-7-19(8-4-12)13-2-1-5-16-11-13/h1-2,5,11-12H,3-4,6-10H2,(H,17,21)(H,18,22)
InChIKeyXMWFZUBGLIFDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide (CAS 2034227-20-6): Chemical Identity and Procurement Baseline


2-Oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide (CAS 2034227-20-6; molecular weight 303.37 g/mol, molecular formula C15H21N5O2) is a synthetic small molecule incorporating a 2-oxoimidazolidine-1-carboxamide core tethered via a methylene bridge to a 1-(pyridin-3-yl)piperidine moiety. Structurally, it belongs to the class of N-heterocyclic carboxamides that have been broadly patented as kinase inhibitors, CGRP receptor antagonists, and ion channel modulators [1]. The compound is commercially available as a research reagent at ≥95% purity from multiple specialty chemical suppliers .

Why Generic Substitution Fails for 2-Oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide in Biological Screening


The notion that any imidazolidine-1-carboxamide or pyridyl-piperidine derivative can functionally replace 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide is contradicted by extensive medicinal chemistry precedent. The pyridin-3-yl substitution pattern on the piperidine ring influences target selectivity profiles, as demonstrated across P2X7 modulators, Nav1.8 inhibitors, and kinase-targeted chemotypes where regiochemistry (pyridin-2-yl vs. pyridin-3-yl vs. pyridin-4-yl) dictates binding-pocket complementarity [1]. Similarly, the 2-oxoimidazolidine moiety serves as both a hydrogen-bond donor/acceptor scaffold and a key metabolic handle, meaning replacement with imidazolidine‑2,4‑dione or pyrrolidine‑2‑one congeners frequently alters solubility, metabolic clearance, and target residence time [2]. Without head-to-head data, procurement of this specific substitution pattern over closely related analogs is justified by synthetic tractability and the distinct recognition elements it presents in biochemical assays.

Quantitative Differentiation Data for 2-Oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide


Synthetic Accessibility Advantage: Convergent Assembly Outperforms Linear Analog Syntheses

The convergent synthetic route to 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide—coupling a pre-formed pyridinyl-piperidine intermediate with an activated imidazolidine carboxamide—achieves reproducible yields sufficient for library-scale production . In contrast, the closest commercially cataloged analog, 2-oxo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide (CAS 1797793-78-2), requires a post-coupling acylation step that complicates purification and limits scalability . This represents a structural differentiation rather than a measured performance metric; no quantitative yield data or purity profiles for either compound are publicly available.

Medicinal Chemistry Parallel Synthesis Library Production

Pharmacophoric Diversity: Pyridin-3-yl Regioisomer Offers Distinct Target Recognition Compared to Pyridin-2-yl and Pyridin-4-yl Analogs

The pyridin-3-yl substituent positions the nitrogen lone pair in a vector distinct from the pyridin-2-yl and pyridin-4-yl regioisomers. Patent disclosures on imidazolidine carboxamide derivatives targeting P2X7, Nav1.8, and CGRP receptors reveal that subtle changes in pyridine attachment geometry produce IC50 shifts exceeding one log unit [1][2]. No directly measured IC50, Ki, or Kd values for 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide have been published.

Kinase Inhibition GPCR Antagonism Ion Channel Modulation

Physicochemical Differentiation: Molecular Weight and H‑Bond Profile Favor CNS Penetration Over Larger Lipophilic Analogs

With a molecular weight of 303.37 g/mol and a calculated topological polar surface area (tPSA) of 77.13 Ų, 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide falls within the favorable range for brain exposure, whereas the structurally related sulfonamide analog 2-oxo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide (CAS 2034554-27-1; MW 367.42 g/mol, tPSA ~107 Ų) breaches the commonly accepted CNS drug-likeness thresholds . No experimental logP, solubility, or permeability data have been published for either compound.

CNS Drug Discovery Physicochemical Property Optimization Blood–Brain Barrier Penetration

High-Value Application Scenarios for 2-Oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide


Focused Kinase Selectivity Profiling Panels

Given the class-level evidence that imidazolidine carboxamides provide kinase selectivity via specific hinge-region and DFG-motif interactions [1], this compound can serve as a 3-pyridyl regioisomeric probe in panels comparing pyridin-2-yl, -3-yl, and -4-yl analogs to map selectivity-determining pockets for Pim, RET, or WNK kinases.

CNS-Exposure-Led Phenotypic Screening

The favorable predicted physicochemical properties (MW 303 Da, tPSA 77 Ų) relative to bulkier analogs position this compound as a preferential candidate for blood–brain barrier penetration studies, where maintaining CNS drug-like properties is critical for exploring targets such as orexin receptors or ion channels implicated in neurological disorders.

Structure–Activity Relationship (SAR) Library Expansion Around Key Patented Scaffolds

Both Merck’s CGRP antagonist portfolio [2] and GlaxoSmithKline’s P2X7 modulator patents [3] highlight the importance of heterocyclic carboxamide appendages. This compound fills a combinatorial gap by combining a pyridin-3-yl group with an imidazolidine-1-carboxamide, enabling SAR expansion without requiring de novo synthesis of the core scaffold, thus accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.